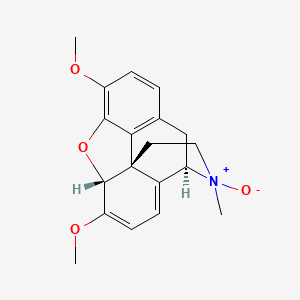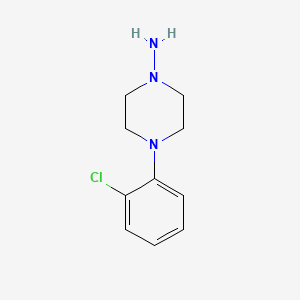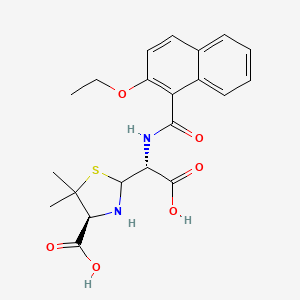
1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, dyes, and organic electronics. This particular compound is known for its unique structure, which includes a carbazole core with an ethanone group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione in the presence of an acid catalyst such as trifluoroacetic acid . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the carbazole core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes and organic electronic materials.
Mechanism of Action
The mechanism of action of 1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity . The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one can be compared with other similar carbazole derivatives, such as:
- 1,2,3,4-Tetrahydrocarbazole
- 2,3,4,9-Tetrahydro-1H-carbazol-1-one
- 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one
Uniqueness: The uniqueness of this compound lies in its specific structure, which includes an ethanone group attached to the carbazole core. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
CAS No. |
80053-42-5 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-carbazol-4-yl)ethanone |
InChI |
InChI=1S/C14H15NO/c1-9(16)10-6-4-8-13-14(10)11-5-2-3-7-12(11)15-13/h4,6,8,15H,2-3,5,7H2,1H3 |
InChI Key |
RXKUJAWYMJTVNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C3=C(CCCC3)NC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)




![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)



